molecular formula C9H13ClN2O B1660930 3-Phenoxy-propionamidine hydrochloride CAS No. 857943-48-7

3-Phenoxy-propionamidine hydrochloride

Cat. No. B1660930
CAS RN: 857943-48-7
M. Wt: 200.66
InChI Key: FWCXXRKMEWYZHI-UHFFFAOYSA-N
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Description

3-Phenoxy-propionamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O . Its average mass is 200.665 Da and its monoisotopic mass is 200.071640 Da .


Molecular Structure Analysis

The molecular structure of 3-Phenoxy-propionamidine hydrochloride consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Medicinal Chemistry

Phenoxy derivatives, such as 3-Phenoxy-propionamidine hydrochloride, have been studied extensively in medicinal chemistry . These compounds are often used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made . They are also used to study the utilization of drugs and their biological effects .

Therapeutic Candidates

Phenoxy derivatives have been investigated as potential therapeutic candidates . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides complete information regarding pharmacologically interesting compounds of widely different composition . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Organic Photodetectors

Phenoxy derivatives have potential applications in the field of organic photodetectors . Their semiconducting properties make them suitable for use in devices that convert light into electrical signals .

Organic Light-Emitting Diodes (OLEDs)

Phenoxy derivatives are also used in the production of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode that uses an organic compound as the electroluminescent layer to emit light when an electric current is applied .

Organic Spintronics

In the field of organic spintronics, phenoxy derivatives are used due to their unique properties . Spintronics is a subfield of electronics that aims to use the spin of electrons in addition to their charge to achieve advanced functionalities .

properties

IUPAC Name

3-phenoxypropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXXRKMEWYZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655201
Record name 3-Phenoxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxy-propionamidine hydrochloride

CAS RN

857943-48-7
Record name 3-Phenoxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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